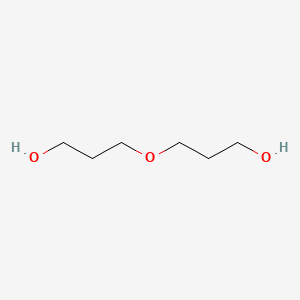

3,3'-Oxydipropanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362072. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXQTJUDPRGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862919 | |

| Record name | 3,3'-Oxybis-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-61-4 | |

| Record name | 3,3′-Oxybis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dihydroxydipropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2396-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Oxybis-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxydipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIHYDROXYDIPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1OQ81LMNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,3'-Oxydipropanol: Physicochemical Properties for Strategic Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 3,3'-Oxydipropanol, also widely known as dipropylene glycol (DPG). Understanding these core characteristics is crucial for its effective evaluation and implementation as a solvent in pharmaceutical formulations, research, and chemical synthesis. This document offers a compilation of key data, outlines standard experimental protocols for property determination, and presents a logical framework for solvent selection.

Overview of this compound

This compound (CAS No: 2396-61-4, and 25265-71-8 for the isomeric mixture) is a clear, colorless, and nearly odorless viscous liquid.[1][2] It is a dihydroxy alcohol that is completely miscible with water and many organic solvents, making it a versatile and effective co-solvent.[3] Its low volatility, low toxicity, and excellent solvency for a wide range of substances have led to its use in diverse applications, including as a plasticizer, an intermediate in chemical reactions, and a solvent in cosmetics, fragrances, and drug formulations.[4][5] In the pharmaceutical industry, its ability to dissolve both hydrophilic and lipophilic compounds makes it a valuable excipient for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[5]

Core Physicochemical Properties

The utility of this compound as a solvent is defined by its specific physical and chemical characteristics. The following tables summarize the key quantitative properties.

Table 1: General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [6][7] |

| Molecular Weight | 134.17 g/mol | [6][7] |

| Boiling Point | 227 - 264 °C (at atmospheric pressure) | [8][9][10] |

| Melting / Freezing Point | < -20 °C | [2] |

| Flash Point | 113.5 - 149 °C | [8][9][10] |

| Vapor Pressure | <1 Pa @ 20°C; 2.2 Pa @ 50°C | [8][10] |

Table 2: Fluid and Optical Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.02 - 1.04 g/cm³ | 20-25 °C | [8][9][10] |

| Dynamic Viscosity | 84 - 116 mPa·s | 20-25 °C | [9][10] |

| Kinematic Viscosity | 118 mm²/s | 20 °C | [9] |

| Surface Tension | 33.55 mN/m | 25 °C | [10] |

| Refractive Index | 1.439 - 1.4415 | 20-25 °C | [2][10][11] |

Table 3: Solubility and Interaction Parameters

| Property | Value | Source(s) |

| Water Solubility | Completely miscible | [9][10] |

| Log P (n-octanol/water) | -0.23 to -0.46 | [8][9] |

| pKa (Predicted) | 14.58 ± 0.10 | [6][7][8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material (e.g., a polymer or an API) in a solvent. They are based on the principle that "like dissolves like," where the total cohesion energy is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12]

Table 4: Hansen Solubility Parameters for this compound (Dipropylene Glycol)

| Hansen Parameter | Value (MPa⁰·⁵) | Value ((cal/mL)⁰·⁵) | Source(s) |

| δd (Dispersion) | 15.95 | 7.8 | [8] |

| δp (Polar) | 20.25 | 9.9 | [8] |

| δh (Hydrogen Bonding) | 18.41 | 9.0 | [8] |

| Note: Values in (cal/mL)⁰·⁵ were converted to MPa⁰·⁵ by multiplying by 2.0455.[10] |

The high polar (δp) and hydrogen bonding (δh) components highlight the solvent's affinity for polar molecules and its significant capacity for hydrogen bonding, which is consistent with its miscibility with water and alcohols.

Experimental Protocols for Property Determination

The data presented in this guide are determined through standardized experimental methods. Below are detailed overviews of common protocols for measuring key solvent properties.

Boiling Point Determination

The boiling point is a critical indicator of a solvent's volatility.

-

Methodology (Capillary Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gently in a water or oil bath.[13]

-

As the temperature rises, air trapped in the capillary tube escapes, eventually being replaced by the solvent's vapor, which exits as a steady stream of bubbles.[14][15]

-

The heat is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the liquid equals the atmospheric pressure.[13][14]

-

Alternative Method: Simple or fractional distillation can also be used, where the temperature of the vapor is monitored as the liquid boils. This temperature remains constant during the phase change and represents the boiling point.[11]

-

Density Measurement

Density is essential for converting between mass and volume and is indicative of molecular packing.

-

Methodology (Pycnometer or Specific Gravity Bottle):

-

The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.

-

The pycnometer is filled with the solvent, ensuring no air bubbles are present, and the excess is removed.

-

The filled pycnometer is weighed again.

-

The procedure is repeated with a reference substance of known density, typically distilled water.

-

The density of the solvent is calculated by comparing its mass to the mass of the water for the same volume.

-

Viscosity Measurement

Viscosity influences fluid handling, mixing, and flow characteristics.

-

Methodology (Ostwald or Ubbelohde Viscometer):

-

A precise volume of the solvent is introduced into the viscometer, which is then placed in a constant temperature bath.[16]

-

The liquid is drawn up by suction into the upper bulb, past the upper calibration mark.

-

The suction is released, and the time taken for the liquid meniscus to fall between the upper and lower calibration marks is measured with a stopwatch.

-

The kinematic viscosity is calculated using the flow time and the viscometer's calibration constant. The dynamic viscosity can be determined by multiplying the kinematic viscosity by the solvent's density.[16]

-

Alternative Method: Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant speed, which is proportional to the dynamic viscosity.[17]

-

Refractive Index Measurement

The refractive index is a fundamental optical property useful for identifying a substance and assessing its purity.

-

Methodology (Abbé Refractometer):

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prisms are closed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the calibrated scale. The measurement is temperature-dependent and is typically performed at a controlled temperature (e.g., 20°C or 25°C).[6][7]

-

Alternative Method: Interferometry techniques, such as using a Michelson interferometer, can also be employed for highly precise measurements by detecting changes in the optical path length.[1]

-

Surface Tension Measurement

Surface tension affects wetting, droplet formation, and interfacial phenomena.

-

Methodology (Capillary Rise Method):

-

A capillary tube of a known internal radius is vertically inserted into a reservoir of the solvent.

-

The liquid rises in the capillary due to surface tension forces until the upward force is balanced by the weight of the liquid column.

-

The height of the liquid rise is measured.

-

The surface tension is calculated using the height, the radius of the capillary, the density of the liquid, and the acceleration due to gravity.

-

Alternative Method: The stalagmometric (drop count) method involves counting the number of drops formed from a specific volume of liquid falling from a capillary tip. This number is compared to that of a reference liquid (like water) to determine the surface tension.[4]

-

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-faceted process. The following diagram illustrates a logical workflow that incorporates the physicochemical properties of this compound.

Caption: Logical workflow for solvent selection based on physicochemical properties.

Conclusion

This compound presents a compelling profile for use as a solvent, particularly in applications requiring high solvency for polar compounds, complete water miscibility, low volatility, and a favorable safety profile. Its high viscosity and surface tension are important considerations for processing and formulation. The comprehensive data and methodologies provided in this guide serve as a foundational resource for scientists and researchers to make informed decisions, enabling the strategic selection of this compound to meet specific development and manufacturing challenges.

References

- 1. louis.uah.edu [louis.uah.edu]

- 2. braskem.com.br [braskem.com.br]

- 3. davjalandhar.com [davjalandhar.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. dipropylene glycol [stenutz.eu]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. vernier.com [vernier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 3,3'-Oxydipropanol: A Technical Guide

This in-depth technical guide provides a comprehensive spectroscopic analysis of 3,3'-Oxydipropanol, a molecule of interest to researchers, scientists, and drug development professionals. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | t | 4H | O-CH ₂-CH₂-CH₂-OH |

| ~3.65 | t | 4H | O-CH₂-CH₂-CH ₂-OH |

| ~2.50 | s | 2H | -OH |

| ~1.90 | p | 4H | O-CH₂-CH ₂-CH₂-OH |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~69.0 | C H₂-O-CH₂ |

| ~61.0 | HO-C H₂ |

| ~32.0 | HO-CH₂-C H₂ |

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2950-2850 | Strong | C-H Stretch (Alkane) |

| 1150-1050 | Strong | C-O Stretch (Ether & Alcohol) |

| 1470-1430 | Medium | C-H Bend (Alkane) |

Mass Spectrometry (MS)

Electron Ionization (EI) - Predicted Fragmentation

| m/z | Proposed Fragment | Notes |

| 134 | [C₆H₁₄O₃]⁺• | Molecular Ion (M⁺•) - Expected to be of low abundance. |

| 117 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 116 | [M - H₂O]⁺• | Dehydration, a common fragmentation for alcohols. |

| 103 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of a hydroxymethyl radical. |

| 87 | [M - CH₂CH₂OH]⁺ | Cleavage of the C-C bond beta to the ether oxygen. |

| 75 | [HO(CH₂)₃O]⁺ | Cleavage of a propyl group. |

| 59 | [CH₂(OH)CH₂CH₂]⁺ | Alpha-cleavage product. |

| 45 | [CH₂CH₂OH]⁺ | Common fragment for primary alcohols. |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be adaptable for use by researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 1-2 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Instrumentation:

-

FT-IR Spectrometer with ATR accessory

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone, followed by a dry wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is completely covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a solvent-dampened wipe and then a dry wipe to remove all traces of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or another suitable volatile solvent

-

Vials and micropipettes

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent like methanol (e.g., 1 mg/mL).

-

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/minute.

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

Acquire data in full scan mode over a mass range of m/z 30-200.

-

The electron ionization energy is typically set to 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3'-Oxydipropanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical databases, and studies on structurally analogous compounds, namely diethylene glycol and 1,5-pentanediol. This approach allows for a scientifically grounded estimation of its thermal properties and decomposition behavior.

Physicochemical Properties of this compound and Analogs

A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties are crucial for understanding the thermal behavior of the compound.

| Property | This compound | Diethylene Glycol | 1,5-Pentanediol |

| Molecular Formula | C6H14O3 | C4H10O3 | C5H12O2 |

| Molecular Weight | 134.17 g/mol | 106.12 g/mol | 104.15 g/mol |

| Boiling Point | 148-162 °C @ 15 Torr | 244-245 °C | 242 °C |

| Flash Point | 113.5 °C | 143 °C | 135 °C |

| Autoignition Temperature | Not Available | 229 °C | 335 °C |

| Decomposition Temperature | Not Available | Decomposes at elevated temperatures | 500 °C |

Data sourced from various chemical databases and safety data sheets.

Thermal Stability Analysis

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass. For a compound like this compound, a single-step or multi-step decomposition process would be observed.

Table 2: Representative Thermogravimetric Analysis Data for a Structurally Similar Diol

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 200 - 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 250 - 300 °C |

| Final Decomposition Temperature (Tfinal) | ~ 350 - 400 °C |

| Residual Mass @ 600 °C | < 5% |

Note: This data is representative and based on the general thermal behavior of similar organic diols. Actual values for this compound may vary.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition. For this compound, the DSC thermogram would show an endothermic peak corresponding to its boiling point and potentially exothermic peaks associated with decomposition at higher temperatures.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

| Thermal Event | Temperature Range (°C) | Type of Transition |

| Boiling | ~280-300 (extrapolated to atmospheric pressure) | Endothermic |

| Decomposition | > 300 | Exothermic |

Note: The boiling point is an estimate at atmospheric pressure. The decomposition temperature is expected to be above the boiling point.

Experimental Protocols

Detailed methodologies for TGA and DSC are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the analysis of liquid samples like this compound.

3.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically nitrogen or argon for inert conditions, or air/oxygen for oxidative decomposition studies.

-

Flow Rate: A constant flow rate of 20-50 mL/min is maintained.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation before boiling. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A constant heating rate, typically 10 °C/min, is used.

-

Temperature Program: Heat the sample from a sub-ambient temperature to a temperature beyond the expected decomposition point.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., boiling) and exothermic peaks (decomposition) and determine the corresponding temperatures and enthalpy changes.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a liquid sample like this compound.

Caption: Workflow for Thermal Analysis of this compound.

4.2. Plausible Decomposition Pathway

The thermal decomposition of this compound, which contains both ether and alcohol functional groups, is likely to proceed through a complex mechanism involving free radicals. At elevated temperatures, the weaker C-O and C-C bonds are susceptible to homolytic cleavage.

Caption: Plausible Free-Radical Decomposition of this compound.

Decomposition Products

Upon thermal decomposition, particularly in the presence of oxygen, this compound is expected to break down into smaller, more volatile compounds. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[1] Other potential byproducts, arising from the fragmentation of the propyl chains and the ether linkage, could include aldehydes (such as propanal), alkenes, and water. In an inert atmosphere, a carbonaceous char may also be formed as a residue.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by examining its chemical structure and the behavior of analogous compounds. It is anticipated that this compound exhibits moderate thermal stability, with decomposition likely initiating at temperatures above 200 °C. The decomposition process is expected to be complex, proceeding through free-radical mechanisms to yield a variety of smaller molecules, with the ultimate hazardous products being carbon monoxide and carbon dioxide. For precise determination of its thermal properties, experimental analysis using TGA and DSC is highly recommended. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of careful handling at elevated temperatures.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3,3'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling of 3,3'-Oxydipropanol (also known as dipropylene glycol) in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical data, outlines detailed experimental protocols, and presents visual workflows to ensure a safe and compliant laboratory environment.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling. This non-volatile, colorless, and odorless liquid is hygroscopic and miscible with water.[1][2] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C6H14O3 | [1][3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Boiling Point | 227 °C (441 °F) | [1][2] |

| Flash Point | 128 - 132 °C (262 - 270 °F) | [1][2] |

| Autoignition Temperature | 327 - 337 °C | [4] |

| Vapor Pressure | < 0.01 mmHg @ 20 °C | |

| Specific Gravity | 1.020 - 1.030 @ 20 °C | [5] |

| Solubility | Miscible with water, alcohols, and ethers | [2] |

| log Pow (n-octanol/water) | -1.07 | [3] |

Section 2: Health Hazard Information

This compound is characterized by a low order of acute toxicity via oral, dermal, and inhalation routes.[1][6] It is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, it is crucial to be aware of the potential health effects associated with its handling.

Summary of Toxicological Data

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [6] |

| Acute Dermal Toxicity (LD50) | > 5010 mg/kg | Rabbit | [6] |

| Acute Inhalation Toxicity (LC50) | > 2.34 mg/L/4h | Rat | [6] |

| Skin Irritation | Non-irritating to mildly irritating | Rabbit | [7] |

| Eye Irritation | Non-irritating to mildly irritating | Rabbit | [7] |

| Skin Sensitization | No evidence of allergic skin reactions | [7] | |

| Genotoxicity | Not considered to be genotoxic | [7] | |

| Carcinogenicity | Not considered to be carcinogenic | [7] | |

| Reproductive/Developmental Toxicity | No effects on fertility or reproduction | [7] |

While generally considered safe, prolonged or repeated contact may cause mild skin irritation or dermatitis due to its defatting properties.[8] Vapors or mists may cause slight irritation to the eyes and respiratory tract.[8] Individuals with pre-existing kidney or liver conditions may be more susceptible to the effects of this substance.[8] A toxicological review of propylene glycols concluded that they present a very low risk to human health, and pathologies reported in some animal studies are likely not relevant to human physiology at typical exposure levels.[9]

Section 3: Occupational Exposure Limits

As of the date of this guide, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[10][11] Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) has not assigned a Threshold Limit Value (TLV). In the absence of specific exposure limits, it is imperative to adhere to good industrial hygiene practices to minimize exposure.

Section 4: Experimental Protocols for Safe Handling

Adherence to standardized procedures is critical for maintaining a safe laboratory environment. The following protocols are based on best practices for handling glycols and other low-toxicity chemicals.

General Handling and Storage

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area. A laboratory fume hood is recommended when heating the substance or when there is a potential for aerosol generation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8] Do not store food or beverages in areas where chemicals are handled.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep containers tightly closed to prevent moisture absorption, as the substance is hygroscopic.[1][3]

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

-

Clean: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

-

Report: Report the spill to the laboratory supervisor and the appropriate environmental health and safety personnel.

First Aid Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation develops.

-

Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if respiratory symptoms persist.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek medical attention.

Section 5: Visualizing Laboratory Safety Workflows

The following diagrams, created using the DOT language, illustrate key workflows for the safe handling of this compound.

Section 6: Conclusion

While this compound presents a low hazard profile, a diligent and informed approach to its handling is paramount in a laboratory setting. By understanding its properties, adhering to the detailed protocols outlined in this guide, and utilizing the provided visual workflows, researchers, scientists, and drug development professionals can confidently and safely incorporate this chemical into their work. Continuous review of safety data sheets and adherence to institutional safety policies will further ensure a secure research environment.

References

- 1. lyondellbasell.com [lyondellbasell.com]

- 2. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. redox.com [redox.com]

- 5. carlroth.com [carlroth.com]

- 6. mpfs.io [mpfs.io]

- 7. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. osha.gov [osha.gov]

- 11. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 3,3'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Oxydipropanol, a bilateral triatomic ether alcohol, possesses significant conformational flexibility due to the presence of multiple rotatable single bonds. Understanding its three-dimensional structure and the relative stability of its conformers is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. This technical guide outlines a comprehensive approach to the conformational analysis of this compound, integrating experimental spectroscopic techniques with computational modeling. While specific experimental data on the conformational landscape of this molecule is not extensively available in public literature, this document provides detailed, best-practice methodologies for its determination.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C6H14O3, is a colorless, nearly odorless liquid.[1] Its fundamental properties are summarized in Table 1. The molecule's structure, characterized by a central ether oxygen and two terminal hydroxyl groups, allows for a variety of intramolecular hydrogen bonding interactions, which are expected to significantly influence its conformational preferences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| CAS Number | 2396-61-4 | [2] |

| Boiling Point | 148-162 °C (at 15 Torr) | [3] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 6 | [4] |

Experimental Protocols for Conformational Analysis

A thorough investigation of the conformational isomers of this compound necessitates a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.[1]

Detailed Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) at concentrations ranging from 10 to 50 mM. The use of different solvents can help in identifying conformers stabilized by different intermolecular interactions.

-

1H NMR Spectroscopy:

-

Acquire 1H NMR spectra at varying temperatures (e.g., from 298 K down to 183 K). Lower temperatures can slow down the rate of interconversion between conformers, potentially allowing for the observation of distinct signals for each conformer.

-

Analyze the chemical shifts of the protons adjacent to the ether oxygen and the hydroxyl groups, as these are most sensitive to conformational changes.[5]

-

Measure the coupling constants (3JHH) between vicinal protons. These values can be used in the Karplus equation to estimate dihedral angles.

-

-

13C NMR Spectroscopy:

-

Acquire 13C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in peak assignment.

-

The chemical shifts of the carbons alpha to the ether oxygen and hydroxyl groups will be indicative of the local electronic and steric environment.[6]

-

-

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivity.

-

Run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify through-space correlations between protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial arrangement of the atoms in different conformers.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation, particularly with respect to hydrogen bonding.[1] A gas-phase IR spectrum for oxydipropanol is available from the NIST WebBook.[7]

Detailed Protocol:

-

Sample Preparation:

-

For solution-phase analysis, prepare dilute solutions of this compound in a non-polar solvent (e.g., CCl4) to minimize intermolecular hydrogen bonding and isolate the intramolecular interactions.

-

For solid-state analysis, prepare a KBr pellet or a Nujol mull.

-

-

Data Acquisition:

-

Acquire FTIR spectra over the range of 4000-400 cm-1.

-

Pay close attention to the O-H stretching region (3200-3600 cm-1). A sharp band around 3600 cm-1 is indicative of a free (non-hydrogen-bonded) hydroxyl group, while a broad band at lower wavenumbers suggests the presence of intramolecular or intermolecular hydrogen bonding.[8]

-

Analyze the C-O stretching region (1000-1300 cm-1). The position and shape of these bands can be correlated with specific conformations of the C-C-O-C and C-C-O-H linkages.[9]

-

-

Variable Temperature Studies:

-

Acquire spectra at different temperatures. Changes in the relative intensities of the O-H and C-O stretching bands can be used to determine the relative thermodynamic stabilities of the conformers.[10]

-

Computational Conformational Analysis

Computational chemistry provides a powerful framework for identifying stable conformers and their relative energies.[11]

Workflow:

-

Initial Conformer Search:

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of the identified conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

Refinement of Energies:

-

For the lowest energy conformers, perform higher-level single-point energy calculations (e.g., using a larger basis set or a more sophisticated method like MP2) to obtain more accurate relative energies.

-

-

Analysis of Results:

-

Analyze the key dihedral angles (e.g., C-C-O-C, C-C-C-O, H-O-C-C) for each stable conformer.

-

Calculate the Boltzmann population of each conformer at a given temperature based on their relative Gibbs free energies.

-

Simulate NMR and IR spectra from the calculated properties of the conformers and compare them with the experimental data for validation.

-

Illustrative Quantitative Data

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from a computational conformational analysis of this compound. The values are for illustrative purposes only.

Table 2: Illustrative Calculated Properties of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°)C1-C2-O3-C4 | Key Dihedral Angle 2 (°)C2-O3-C4-C5 | Intramolecular H-Bond (Donor-Acceptor) |

| Conf-1 | 0.00 | 178.5 | 175.2 | None |

| Conf-2 | 0.85 | 65.2 | 176.8 | OH(1) - O(ether) |

| Conf-3 | 1.20 | -63.8 | 68.1 | OH(2) - O(ether) |

| Conf-4 | 2.50 | 64.5 | -65.9 | OH(1) - OH(2) |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the conformational analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between computational and experimental methods.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be systematically approached through a combination of modern spectroscopic and computational techniques. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this flexible molecule. Such studies are fundamental to understanding its behavior in various chemical and biological contexts, thereby supporting its potential applications in materials science and drug development. Future work should focus on generating experimental data to validate and refine the theoretical models of its conformational behavior.

References

- 1. auremn.org.br [auremn.org.br]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 2396-61-4 [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. oxydipropanol [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermodynamic and spectroscopic analysis of the conformational transition of poly(vinyl alcohol) by temperature-dependent FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development and Initial Synthesis of 3,3'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Oxydipropanol, also known as bis(3-hydroxypropyl) ether, is a diol and ether that has found applications in various chemical syntheses, including as an intermediate in the preparation of specialized polymers and pharmaceuticals. Its structure, featuring two primary hydroxyl groups and a central ether linkage, imparts unique solubility and reactivity characteristics. This technical guide provides an in-depth exploration of the historical development and the plausible initial synthetic routes leading to this compound, offering valuable insights for researchers in organic synthesis and drug development. While a definitive, singular "first synthesis" publication is not readily apparent in historical chemical literature, the foundational principles of ether synthesis established in the 19th century provide a clear indication of the methods likely employed for its initial preparation.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers was a significant area of investigation in 19th-century organic chemistry. The development of systematic synthetic methods allowed for the preparation of a wide array of new compounds.

The Williamson Ether Synthesis

The most pivotal development in ether synthesis was the work of British chemist Alexander Williamson in 1850. The Williamson ether synthesis provided a general and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide ion. This method's versatility made it a cornerstone of organic synthesis and the most probable route for the initial preparation of more complex ethers like this compound once suitable starting materials became available.

Dehydration of Alcohols

Another early method for ether formation was the acid-catalyzed dehydration of alcohols. While effective for simple, symmetrical ethers like diethyl ether, this method is less suitable for producing more complex ethers from diols due to the potential for intramolecular cyclization and competing elimination reactions.

Initial Synthesis of this compound: Plausible Methodologies

Given the chemical knowledge of the late 19th and early 20th centuries, two primary routes stand out as the most likely methods for the initial synthesis of this compound.

Williamson Ether Synthesis from 3-Halo-1-propanol

The Williamson ether synthesis offers a logical and direct pathway to this compound. This would involve the reaction of a 3-halo-1-propanol with its corresponding alkoxide. 3-Chloro-1-propanol, accessible from 1,3-propanediol (trimethylene glycol), would have been a suitable starting material.

This protocol is a representation of how the synthesis would likely have been carried out based on the chemical principles of the time.

Step 1: Preparation of Sodium 3-hydroxypropoxide

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place clean, dry sodium metal (1.0 equivalent).

-

Carefully add anhydrous 3-chloro-1-propanol (2.2 equivalents) dropwise to the sodium metal. An exothermic reaction will occur, leading to the formation of sodium 3-chloropropoxide and hydrogen gas.

-

Once the sodium has completely reacted, the resulting solution contains the sodium alkoxide.

Step 2: Ether Formation

-

To the freshly prepared sodium 3-chloropropoxide solution, add an additional portion of 3-chloro-1-propanol (1.0 equivalent).

-

Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion. Sodium chloride will precipitate as the reaction progresses.

-

After cooling, the reaction mixture is quenched with water.

-

The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Williamson Synthesis of this compound.

Dehydration of 1,3-Propanediol

The intermolecular dehydration of 1,3-propanediol (trimethylene glycol) presents another plausible, albeit likely less efficient, route to this compound. This reaction would typically be catalyzed by a strong acid, such as sulfuric acid.

This protocol is a representation of how the synthesis could have been attempted.

-

In a distillation apparatus, place 1,3-propanediol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to a high temperature (e.g., >200 °C).

-

Water and the desired ether will distill from the reaction mixture.

-

The distillate is collected, and the organic layer is separated from the aqueous layer.

-

The organic layer is then washed with a dilute base to remove any acidic impurities, followed by water.

-

The crude product is dried over an anhydrous drying agent.

-

Purification is achieved by fractional distillation.

A significant challenge with this method is the potential for intramolecular dehydration to form cyclopropane or other side products, which would likely result in lower yields of the desired linear ether compared to the Williamson synthesis.

Caption: Potential pathways in the acid-catalyzed dehydration of 1,3-propanediol.

Quantitative Data from Early Studies

Historical records of quantitative data for the synthesis of this compound are scarce. However, data for analogous reactions from the early 20th century provide an indication of the expected yields and conditions.

| Reaction Type | Starting Materials | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| Williamson Ether Synthesis | 3-Chloro-1-propanol, Sodium | - | Reflux | Moderate | Hypothetical based on similar syntheses |

| Dehydration | 1,3-Propanediol | Sulfuric Acid | >200 | Low to Moderate | Hypothetical based on alcohol dehydrations |

Note: The data presented here for this compound synthesis is illustrative of the expected outcomes based on the chemical principles and analogous reactions of the era, due to the lack of specific historical quantitative data for this exact compound.

Modern Industrial Production

For context, it is important to note that the modern industrial production of dipropylene glycol, a mixture of isomers that includes this compound, primarily relies on the hydrolysis of propylene oxide.[2][3] This process is highly efficient and scalable, representing a significant advancement from the plausible initial laboratory-scale syntheses.

Conclusion

While the precise moment and method of the first synthesis of this compound are not definitively documented in readily accessible historical records, the principles of organic chemistry established by the late 19th and early 20th centuries provide a strong basis for postulating the initial synthetic routes. The Williamson ether synthesis, owing to its generality and efficiency, stands out as the most probable method for the initial deliberate preparation of this compound. The alternative route of 1,3-propanediol dehydration, though plausible, would likely have been less efficient. Understanding these foundational synthetic strategies provides a valuable historical perspective for contemporary chemists and drug development professionals, highlighting the evolution of synthetic methodology from its nascent stages to the sophisticated processes employed today.

References

Potential applications of 3,3'-Oxydipropanol in novel polymer development

An In-depth Technical Guide to the Potential Applications of 3,3'-Oxydipropanol in Novel Polymer Development

Introduction

This compound, a symmetrical diol featuring a flexible ether linkage, is emerging as a valuable monomer for the development of novel polymers. Its unique molecular structure, combining two primary hydroxyl groups with a central oxygen atom, offers a compelling platform for creating polymers with tailored properties such as enhanced flexibility, potential biodegradability, and specific solubility characteristics. While recognized as an intermediate in the synthesis of pharmaceuticals like the antidysuria drug Silodosin, its potential as a foundational component in advanced polymer systems is a growing area of interest for researchers.[1][2]

This technical guide provides a comprehensive overview of the potential applications of this compound in the synthesis of new polymers, with a particular focus on polyesters and polyurethanes. It is intended for researchers, scientists, and drug development professionals who are exploring innovative materials for a range of applications, from industrial plastics to advanced biomedical uses. This document outlines the physicochemical properties of this compound, details potential experimental protocols for polymerization, and visualizes synthetic pathways to facilitate a deeper understanding of its utility as a polymer building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a monomer is critical for designing and controlling polymerization reactions. The following table summarizes the key properties of this compound, compiled from various chemical data sources.

| Property | Value | References |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 3-(3-hydroxypropoxy)propan-1-ol, 3,3'-Oxybis(propan-1-ol), bis(3-hydroxypropyl) ether | [1][2][4] |

| CAS Number | 2396-61-4 | [1][2][3] |

| Molecular Formula | C6H14O3 | [1][2][3] |

| Molecular Weight | 134.17 g/mol | [1][2][3] |

| Appearance | Colourless Oil / Slightly viscous liquid | [2][3][5] |

| Density | 1.04 g/cm³ (Predicted) | [1][3] |

| Boiling Point | 264°C at 760 mmHg; 148-162°C at 15 Torr | [1][3] |

| Flash Point | 113.5°C | [1] |

| Solubility | Soluble in Chloroform; Miscible with water | [1][3][4] |

| Vapor Pressure | 2.2 Pa at 50°C | [1][2][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Stability | Hygroscopic | [2][3] |

Potential Applications in Novel Polymer Development

The bifunctional nature of this compound, with its two primary hydroxyl groups, makes it an ideal candidate for step-growth polymerization.[6] This process involves the stepwise reaction between bifunctional or multifunctional monomers to form dimers, oligomers, and ultimately high molecular weight polymers.[6] The principal applications for diols like this compound are in the synthesis of polyesters and polyurethanes.

Polyester Synthesis via Polycondensation

Polyesters are a class of polymers formed through the condensation reaction between a diol and a dicarboxylic acid (or its derivative).[7] The incorporation of this compound into a polyester backbone is expected to impart increased flexibility and hydrophilicity due to the ether linkage, compared to polyesters made from simple aliphatic diols.

The synthesis of a polyester from this compound and a dicarboxylic acid like adipic acid would typically follow a melt polycondensation process. This involves mixing the monomers, heating them to a high temperature to initiate esterification and drive off the water byproduct, and often using a catalyst to achieve a high molecular weight.

Caption: Workflow for polyester synthesis via two-stage melt polycondensation.

This protocol is a representative example based on established polyesterification procedures.[8]

-

Monomer Preparation: Accurately weigh equimolar amounts of this compound and adipic acid and add them to a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Catalyst Addition: Add a suitable transesterification catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of approximately 200-500 ppm relative to the total monomer weight.

-

First Stage (Esterification): While stirring under a slow stream of nitrogen, heat the reactor to 175-190°C. The esterification reaction will commence, producing water as a byproduct, which is continuously removed through the distillation outlet. This stage is continued for 2-3 hours until the majority of the water has been collected.

-

Second Stage (Polycondensation): Gradually increase the temperature to 210-230°C while slowly reducing the pressure to below 1 Torr. This high vacuum is crucial for removing the final traces of water and glycol, thereby driving the polymerization reaction to completion and achieving a high molecular weight.

-

Completion and Recovery: The reaction is considered complete when the desired melt viscosity is achieved, as indicated by the stirrer's torque. The resulting molten polyester is then carefully extruded from the reactor under nitrogen pressure, cooled, and pelletized for characterization.

Polyurethane Synthesis via Polyaddition

Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a polyol.[9][10] this compound can be used as a chain extender or, more commonly, as a component in the synthesis of a polyester or polyether polyol. This custom polyol is then reacted with a diisocyanate to form the final polyurethane. The properties of the resulting polyurethane can be finely tuned based on the structure of the polyol and the diisocyanate chosen.

The synthesis is typically a two-step process. First, a polyol is synthesized using this compound. Second, this polyol is reacted with a diisocyanate in the presence of a catalyst and other additives to form the polyurethane.

Caption: Two-step workflow for polyurethane synthesis using a custom polyester polyol.

This protocol describes a two-step process based on general polyurethane chemistry.[9][11]

Step 1: Synthesis of Hydroxyl-Terminated Polyester Polyol

-

A molar excess of this compound (e.g., 1.2 moles) and a dicarboxylic acid (e.g., 1.0 mole of sebacic acid) are charged into a reactor.

-

The mixture is heated to 180-200°C under a nitrogen atmosphere with stirring. Water is removed as it forms.

-

The reaction is continued until the acid number drops to a low value (e.g., < 2 mg KOH/g), indicating the formation of a low molecular weight, hydroxyl-terminated polyester polyol. The molecular weight is typically controlled to be in the range of 1000-3000 g/mol .

Step 2: Polyurethane Formation

-

The prepared polyester polyol is degassed under vacuum at 80-100°C to remove any dissolved moisture.

-

In a separate container, the polyol is mixed with a catalyst (e.g., dibutyltin dilaurate, DBTDL).

-

A stoichiometric amount of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), is added to the polyol mixture with vigorous stirring. The ratio of isocyanate groups to hydroxyl groups (the NCO index) is typically controlled between 1.0 and 1.1.[11]

-

After thorough mixing (typically < 1 minute), the reactive liquid is poured into a preheated mold and cured at 80-110°C for several hours to form the solid polyurethane elastomer.

Relevance to the Pharmaceutical and Drug Development Industry

The interest in this compound and its derived polymers for drug development professionals stems from two main areas: its role as a chemical intermediate and the potential for its polymers in biomedical applications.

-

Pharmaceutical Synthesis: this compound is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs), such as Silodosin.[1][2] A reliable source and deep understanding of this raw material are therefore beneficial for pharmaceutical manufacturing.

-

Biomedical Polymers: The novel polyesters and polyurethanes synthesized from this compound could possess properties suitable for biomedical applications:

-

Drug Delivery: The flexibility and potential for controlled degradation of these polymers could make them excellent candidates for creating matrices in controlled-release drug delivery systems.

-

Medical Devices and Coatings: Biocompatible polyurethanes are widely used in medical devices. Polymers derived from this compound could be explored for applications such as flexible tubing, catheter components, and biocompatible coatings for implants to improve their integration with biological tissues.

-

Safety and Handling

According to safety data sheets, this compound is generally considered to have low acute toxicity.[5] However, it can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety practices should be followed.

-

Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[12] The material is hygroscopic and should be protected from moisture.[2][3]

-

Spills: Absorb spills with an inert material and dispose of them according to local regulations.[12]

Conclusion

This compound presents itself as a highly promising, yet underexplored, monomer for the development of novel polymers. Its distinct chemical structure allows for the synthesis of polyesters and polyurethanes with potentially advantageous properties, including enhanced flexibility and tailored functionality. The hypothetical protocols and workflows provided in this guide, based on established polymerization principles, offer a solid foundation for researchers to begin exploring these possibilities. For professionals in the pharmaceutical and drug development sectors, the utility of this compound extends from its role as a synthetic intermediate to the exciting potential of its derived polymers in creating next-generation drug delivery systems and biomedical devices. Further research into the polymerization of this versatile diol is warranted to fully unlock its contribution to materials science.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 2396-61-4 [amp.chemicalbook.com]

- 4. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 5. lyondellbasell.com [lyondellbasell.com]

- 6. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. par.nsf.gov [par.nsf.gov]

- 9. l-i.co.uk [l-i.co.uk]

- 10. Production of Rigid Polyurethane Foams Using Polyol from Liquefied Oil Palm Biomass: Variation of Isocyanate Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.tue.nl [research.tue.nl]

- 12. synerzine.com [synerzine.com]

- 13. gjchemical.com [gjchemical.com]

3,3'-Oxydipropanol CAS number and chemical identifiers

This technical guide provides a comprehensive overview of 3,3'-Oxydipropanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identifiers, physical and chemical properties, a suggested synthesis protocol, and its metabolic pathway.

Chemical Identifiers and Properties

This compound, also known as dipropylene glycol, is a commercially significant chemical. While the specific isomer this compound has the CAS number 2396-61-4, the more common commercial product is a mixture of isomers with the CAS number 25265-71-8.[1] The technical data for this compound is summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2396-61-4 |

| Alternative CAS Number | 25265-71-8 (for Dipropylene Glycol isomer mixture) |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| InChI | InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 |

| InChIKey | SZXQTJUDPRGNJN-UHFFFAOYSA-N |

| Canonical SMILES | C(CO)COCCCO |

| EINECS Number | 219-251-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless, odorless, viscous liquid[1] |

| Boiling Point | 264 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

| Flash Point | 113.5 °C |

| Solubility | Miscible with water |

| logP | -0.23220 |

| Vapor Pressure | 2.2 Pa at 50 °C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

HO-(CH₂)₃-OH + NaH → Na⁺⁻O-(CH₂)₃-OH + H₂ Na⁺⁻O-(CH₂)₃-OH + Cl-(CH₂)₃-OH → HO-(CH₂)₃-O-(CH₂)₃-OH + NaCl

Materials:

-

1,3-Propanediol

-

Sodium hydride (NaH)

-

3-Chloro-1-propanol

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (for neutralization)

-

Sodium chloride (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-propanediol in anhydrous THF.

-

Slowly add one equivalent of sodium hydride to the solution at 0 °C. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Ether Synthesis: Slowly add one equivalent of 3-chloro-1-propanol to the reaction mixture via the dropping funnel.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Metabolic Pathway of Dipropylene Glycol

Dipropylene glycol, which includes this compound, is metabolized in the body. The primary metabolic pathway involves the cleavage of the ether linkage to form monopropylene glycol (MPG).[4] MPG is a well-studied compound that is further metabolized via two main pathways. The principal pathway involves the oxidation of MPG to lactic acid and then to pyruvic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. Pyruvic acid can then enter the Krebs cycle for energy production. A minor pathway involves the formation of methylglyoxal, which is then converted to D-lactate.[4]

Safety and Handling

This compound is considered to have low toxicity.[5] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound. Further research into its specific applications and biological interactions is encouraged for a more comprehensive picture.

References

Methodological & Application

Application Note: The Use of Diols as Monomers in Polyurethane Synthesis with a Focus on 3,3'-Oxydipropanol

Introduction

The Role of Diols in Polyurethane Structure and Properties

Diols, molecules containing two hydroxyl groups, play a crucial role in defining the final properties of the polyurethane. They can be broadly categorized into two types:

-

Macroglycols (Polyols): These are long-chain diols with higher molecular weights (typically 1000-6000 g/mol ). They form the "soft segments" of the polyurethane, imparting flexibility, elasticity, and a low glass transition temperature.[2] Common examples include polyether polyols (e.g., polytetrahydrofuran) and polyester polyols.

-

Chain Extenders: These are short-chain diols with low molecular weights.[5][6] They react with diisocyanates to form the "hard segments," which contribute to the polymer's hardness, strength, and thermal stability through hydrogen bonding.[5] 1,4-butanediol (BDO) is a widely used chain extender.[1][6]

3,3'-Oxydipropanol, with its chemical structure HO-(CH₂)₃-O-(CH₂)₃-OH, would function as a short-chain diol. Its ether linkage introduces a degree of flexibility compared to a simple alkane diol of similar chain length. Its primary role in polyurethane synthesis would likely be as a chain extender, influencing the properties of the hard segments.

Representative Properties of Polyurethanes from Various Diols

The choice of diol significantly impacts the mechanical and thermal properties of the resulting polyurethane. The following table summarizes representative data for polyurethanes synthesized with common diols, which can serve as a benchmark for evaluating polyurethanes derived from this compound.

| Diol/Polyol Component | Diisocyanate | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |

| Poly(diethylene glycol terephthalate) | MDI | 1,4-Butanediol | 5 - 8 | >1000 | - | [2] |

| Polyether polyol | MDI | 1,4-Butanediol | Varies with POH/OH ratio | Varies with POH/OH ratio | - | [1] |

| Polyester polyol | MDI | 1,4-Butanediol | Varies with POH/OH ratio | Varies with POH/OH ratio | - | [1] |

| Hydroxyl-terminated polybutadiene (HTPB) | MDI | 2-ethyl-1,3-hexanediol | Varies with hard segment content | - | - | [6] |

| Poly(ethylene glycol) | - | - | - | ~110 | Decreases with soft segment content | [7] |

| 1,6-Hexanediol | - | - | - | ~30 | Increases with hard segment content | [7] |

Experimental Protocols